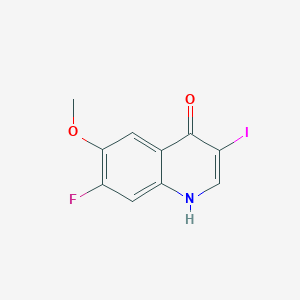

7-Fluoro-3-iodo-6-methoxyquinolin-4-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Fluoro-3-iodo-6-methoxyquinolin-4-ol is a synthetic compound that has gained significant attention in scientific research due to its unique properties. This compound is known for its potential applications in the field of medicine and biochemistry.

Aplicaciones Científicas De Investigación

Antitumor Applications

One of the significant applications of 7-Fluoro-3-iodo-6-methoxyquinolin-4-ol derivatives is in the development of antitumor agents. A study by Liu et al. (2015) highlighted the synthesis of 22 7-fluoro (or 8-methoxy)-4-anilinoquinolines compounds, which were evaluated for their in vitro antiproliferative activities against HeLa and BGC823 cell lines. Several compounds exhibited excellent antitumor activity, surpassing that of gefitinib, with specific compounds demonstrating potent cytotoxic activities and superior IC50 values Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives.

Antimicrobial Applications

Another research avenue for 7-Fluoro-3-iodo-6-methoxyquinolin-4-ol involves its antimicrobial properties. Patel and Patel (2010) synthesized derivatives of fluoroquinolone-based 4-thiazolidinones, showcasing their potential as antibacterial and antifungal agents. These compounds displayed significant activity against various microbial strains, underlining the versatility and efficacy of 7-Fluoro-3-iodo-6-methoxyquinolin-4-ol in combating microbial infections Synthesis and antimicrobial study of fluoroquinolone-based 4-thiazolidinones.

Crystal Engineering Applications

The compound's utility extends to crystal engineering, where its derivatives have been studied for their packing features in the crystal lattice. Choudhury and Row (2006) analyzed the crystal structures of compounds based on 6-methoxy 1,2-diphenyl-1,2,3,4-tetrahydroisoquinoline with various fluoro substitutions, revealing different packing features through molecular motifs generated via interactions involving fluorine. This research provides insights into the role of organic fluorine in influencing packing features associated with crystal engineering Organic fluorine as crystal engineering tool: Evidence from packing features in fluorine substituted isoquinolines.

Photostability and Biological Activity

Marutani et al. (1993) focused on the photostability and biological activity of fluoroquinolone antibacterial agents, including derivatives of 7-Fluoro-3-iodo-6-methoxyquinolin-4-ol. Their study demonstrated the importance of methoxy group substitution in reducing phototoxicity, offering valuable insights for designing safer and more effective antibacterial agents Reduced phototoxicity of a fluoroquinolone antibacterial agent with a methoxy group at the 8 position in mice irradiated with long-wavelength UV light.

Propiedades

IUPAC Name |

7-fluoro-3-iodo-6-methoxy-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FINO2/c1-15-9-2-5-8(3-6(9)11)13-4-7(12)10(5)14/h2-4H,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFKAAFZZCAROEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)C(=CN2)I)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FINO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Fluoro-3-iodo-6-methoxyquinolin-4-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-(methylsulfonamido)phenyl)acetamide](/img/structure/B2959933.png)

![5-{1-[3-(2-Methoxyphenyl)propanoyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2959935.png)

![Dimethyl 2-[2-nitro-4-(trifluoromethyl)phenyl]-2-[3-(trifluoromethyl)benzyl]malonate](/img/structure/B2959936.png)

![2-[(4-Methylphenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone](/img/structure/B2959937.png)

![3-bromo-2-methyl-6H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2959940.png)

![6-(4-Methoxyphenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![2-[(2-Chlorophenyl)methoxy]benzohydrazide](/img/structure/B2959951.png)